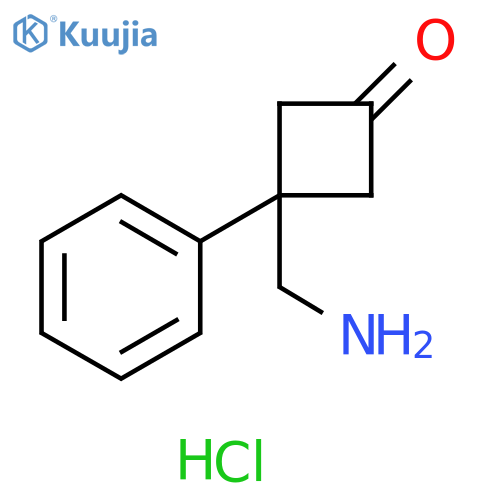Cas no 1315368-94-5 (3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride)

1315368-94-5 structure
商品名:3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride
CAS番号:1315368-94-5
MF:C11H14ClNO
メガワット:211.687962055206
CID:4588245
3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride
-
- インチ: 1S/C11H13NO.ClH/c12-8-11(6-10(13)7-11)9-4-2-1-3-5-9;/h1-5H,6-8,12H2;1H
- InChIKey: AALDBCDELOCQSS-UHFFFAOYSA-N
- ほほえんだ: C(C1(C2C=CC=CC=2)CC(=O)C1)N.Cl
3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM446638-250mg |
3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride |
1315368-94-5 | 95%+ | 250mg |
$469 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1557-1-500MG |
3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride |
1315368-94-5 | 95% | 500MG |
¥ 2,521.00 | 2023-04-04 | |
| Enamine | EN300-79998-2.5g |
3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride |
1315368-94-5 | 95% | 2.5g |
$2014.0 | 2024-05-21 | |
| Enamine | EN300-79998-0.25g |
3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride |
1315368-94-5 | 95% | 0.25g |
$509.0 | 2024-05-21 | |
| Enamine | EN300-79998-1.0g |
3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride |
1315368-94-5 | 95% | 1.0g |
$1029.0 | 2024-05-21 | |
| Enamine | EN300-79998-0.05g |
3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride |
1315368-94-5 | 95% | 0.05g |
$238.0 | 2024-05-21 | |
| 1PlusChem | 1P01AJOO-10g |
3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride |
1315368-94-5 | 95% | 10g |
$5527.00 | 2023-12-22 | |
| 1PlusChem | 1P01AJOO-250mg |
3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride |
1315368-94-5 | 95% | 250mg |
$601.00 | 2025-03-19 | |
| A2B Chem LLC | AV70888-2.5g |
3-(Aminomethyl)-3-phenylcyclobutan-1-one hydrochloride |
1315368-94-5 | 95% | 2.5g |
$2155.00 | 2024-04-20 | |
| 1PlusChem | 1P01AJOO-2.5g |
3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride |
1315368-94-5 | 95% | 2.5g |
$2552.00 | 2023-12-22 |
3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride 関連文献
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
1315368-94-5 (3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride) 関連製品
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1315368-94-5)3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride

清らかである:99%
はかる:1g
価格 ($):764.0